molecular formula C18H20N2O6S B2689159 N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide CAS No. 1790749-83-5

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2689159
CAS No.: 1790749-83-5
M. Wt: 392.43
InChI Key: QEFILDIDLUNOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a high-purity chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetically derived small molecule features a complex structure comprising multiple pharmaceutically relevant motifs, including the 2,3-dihydrobenzo[b][1,4]dioxin scaffold, a sulfamoyl phenyl group, and an acetamide functionality. The 2,3-dihydrobenzo[b][1,4]dioxin core structure represents a privileged scaffold in medicinal chemistry with demonstrated applications in developing biologically active compounds . Research indicates that derivatives containing this structural element have shown promise as potent inhibitors of biologically relevant targets, including DprE1, a key enzyme in Mycobacterium tuberculosis cell wall biosynthesis . The integration of the sulfamoyl phenylacetamide component further enhances the molecular diversity and potential research applications of this compound, potentially contributing to enhanced binding interactions with biological targets. This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers handling this material should implement appropriate safety precautions, including the use of personal protective equipment and proper engineering controls. For comprehensive product specifications, including certificates of analysis and detailed handling information, please contact our technical support team.

Properties

IUPAC Name

N-[4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(21)20-14-3-5-15(6-4-14)27(23,24)19-11-16(22)13-2-7-17-18(10-13)26-9-8-25-17/h2-7,10,16,19,22H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFILDIDLUNOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide involves multi-step organic reactions. A typical synthetic route might start with the preparation of intermediates such as 2,3-dihydrobenzo[b][1,4]dioxin, followed by its functionalization through sulfonamide chemistry and subsequent introduction of the acetamide group. Key steps include:

  • Formation of 2,3-dihydrobenzo[b][1,4]dioxin: Achieved through the cyclization of catechol with suitable aldehyde precursors under acidic conditions.

  • Sulfonamide Formation: Introduction of the sulfamoyl group using sulfamoyl chloride in the presence of a base like triethylamine.

  • Acetylation: Final acetylation of the sulfonamide intermediate using acetic anhydride or acetyl chloride.

Industrial Production Methods: The industrial production of this compound would typically involve scaling up the laboratory synthesis procedures. This includes optimization for high yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide can undergo several types of reactions:

  • Oxidation: The hydroxyl group on the ethyl chain can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Nitro groups can be reduced to amines, if introduced as part of further modifications.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, hydrogen in the presence of palladium.

  • Substitution: Friedel-Crafts reagents, halogenating agents.

Major Products:
  • Oxidized Derivatives: Ketones, carboxylic acids.

  • Reduced Derivatives: Amines.

  • Substituted Aromatics: Various substituted phenyl derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide finds applications across multiple scientific fields:

Chemistry:
  • Material Science: Used in the development of new polymers and advanced materials due to its unique structural properties.

  • Catalysis: Serves as a ligand in the design of catalysts for organic reactions.

Biology:
  • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, thus modulating biochemical pathways.

  • Drug Design: Utilized in the development of novel pharmaceuticals targeting specific molecular pathways.

Medicine:
  • Therapeutic Agents: Explored for its potential use in treating diseases by modulating specific biological targets.

  • Diagnostic Tools: Used in the design of diagnostic agents for imaging and detecting specific biomolecules.

Industry:
  • Chemical Manufacturing: Applied in the synthesis of other complex organic compounds.

  • Pharmaceutical Industry: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide exerts its effects is multifaceted:

  • Molecular Targets: Interacts with specific enzymes, receptors, or proteins within the biological systems, altering their function or inhibiting their activity.

  • Pathways Involved: Engages in signal transduction pathways, leading to modulation of cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

  • Key Structural Differences :
    • Replaces the hydroxyethyl sulfamoyl group with a triazolylthio side chain.
    • Incorporates a pyridinyl-triazole heterocycle, enhancing π-π stacking interactions.
  • Functional Implications :
    • The triazole-thioether group may improve lipophilicity and membrane permeability compared to the target compound’s polar sulfamoyl linker.
    • Pyridine-triazole systems are associated with kinase inhibition and antimicrobial activity, suggesting divergent therapeutic applications.

(E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide

  • Key Structural Differences :
    • Features an acrylamide backbone instead of a phenylacetamide.
    • Includes a catechol-like dihydroxyphenyl group linked to the dioxin ring.
  • Functional Implications: Demonstrated potent anti-neuroinflammatory activity in BV-2 microglial cells, with IC₅₀ values comparable to the positive control minocycline .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Key Structural Differences :
    • Simpler structure with a nitro-chlorophenyl group and methylsulfonyl substituent.
    • Lacks the dihydrobenzodioxin scaffold.
  • Functional Implications :
    • Serves as a precursor for synthesizing sulfur-containing heterocycles (e.g., thiadiazoles, piperazinediones) .
    • The nitro group may limit bioavailability due to high electron-withdrawing effects, contrasting with the target compound’s hydroxyl and sulfamoyl groups.

Data Table: Structural and Functional Comparison

Compound Name Core Scaffold Key Functional Groups Reported Bioactivity
N-(4-(N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide Dihydrobenzodioxin Sulfamoyl, hydroxyethyl, phenylacetamide Inferred anti-inflammatory
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Dihydrobenzodioxin Triazolylthio, pyridine Kinase inhibition, antimicrobial
(E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide Dihydrobenzodioxin Acrylamide, catechol Anti-neuroinflammatory (IC₅₀ ~10 µM)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Phenylacetamide Nitro, methylsulfonyl Heterocyclic synthesis intermediate

Research Findings and Implications

  • Anti-Neuroinflammatory Potential: Compounds with dihydrobenzodioxin scaffolds (e.g., compound 7 in ) show promising activity in BV-2 microglial models, suggesting the target compound may share similar mechanisms (e.g., NF-κB or COX-2 inhibition) .
  • Structure-Activity Relationships : Polar groups (e.g., hydroxyethyl sulfamoyl) may improve aqueous solubility but reduce blood-brain barrier penetration compared to lipophilic analogs like triazolylthio derivatives .

Biological Activity

N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide is a synthetic compound with potential therapeutic applications. Its biological activity primarily revolves around its interactions with various cellular pathways and its effects on cancer cells, neuropharmacology, and other physiological processes. This article synthesizes current research findings regarding the biological activity of this compound, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological activities. The molecular formula is C23H21N3O3SC_{23}H_{21}N_{3}O_{3}S with a molecular weight of approximately 391.48 g/mol. The structure can be represented as follows:

  • SMILES : Cc1ccc(SCc2ccc(cc2)C(=O)Nc3ccc4OCCOc4c3)cc1
  • InChI : InChI=1S/C23H21NO3S/c1-16-2-9-20(10-3-16)28-15-17-4-6-18(7-5-17)23(25)24-19-8-11-21-22(14-19)27-13-12-26-21/h2-11,14H,12-13,15H2,1H3,(H,24,25)

1. Apoptosis Induction

Research indicates that this compound induces apoptosis in various cancer cell lines through several mechanisms:

  • Caspase Activation : The compound significantly activates caspases 3 and 8, which are crucial for the apoptotic process. For example, in studies involving treated cancer cells, up to 82.5% of cells showed activated caspase 8 after exposure to the compound .

2. Cell Cycle Arrest

The compound has been shown to cause cell cycle arrest at the S phase. In experimental assays:

Compound S Phase Arrest (%) G2/M Phase Arrest (%) Sub G0 Phase (%)
This compound52%8%12%

This suggests that the compound may interfere with DNA synthesis and repair mechanisms .

3. Mitochondrial Membrane Permeabilization

The compound also affects mitochondrial integrity. A study indicated that treatment led to significant permeabilization of the mitochondrial membrane in approximately 82.5% of cells exposed to the compound . This finding is indicative of intrinsic apoptosis pathways being activated.

Case Study 1: Antidepressant-like Activity

In a series of experiments evaluating derivatives of the dihydrobenzo[b][1,4]dioxin structure, compounds similar to this compound exhibited high binding affinities at serotonin receptors (5-HT1A). One notable derivative showed Ki values of 96 nM96\text{ nM} for the receptor and 9.8 nM9.8\text{ nM} for the serotonin transporter . This suggests potential applications in treating mood disorders.

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity Mechanism/Effect
Apoptosis InductionCaspase activation (Caspase 3 and 8)
Cell Cycle ArrestPrimarily at S phase
Mitochondrial DysfunctionSignificant permeabilization of mitochondrial membranes
Antidepressant-like EffectsHigh binding affinity at serotonin receptors

Q & A

Q. Assay protocol :

Prepare enzyme (e.g., AChE from Electrophorus electricus) in pH 8.0 buffer.

Incubate with substrate (acetylthiocholine) and test compound (0.1–100 µM).

Measure absorbance at 412 nm to quantify inhibition .

Advanced: How to design SAR studies for improved inhibitory potency?

Answer:
Structure-Activity Relationship (SAR) strategies :

  • Substituent variation : Introduce electron-donating groups (e.g., -OCH3_3) on the dihydrobenzodioxin ring to enhance π-π stacking with enzyme active sites .
  • Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea derivatives to improve solubility .
  • Molecular docking : Use AutoDock Vina to predict binding affinities and prioritize synthetic targets (e.g., ΔG < −8 kcal/mol correlates with IC50_{50} < 1 µM) .

Validation : Cross-validate in vitro results with SPR (surface plasmon resonance) for binding kinetics .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Discrepancies may arise from:

  • Assay conditions : Differences in enzyme sources (e.g., human vs. bovine AChE) or buffer pH .
  • Compound purity : Verify via HPLC (>95%) and control for hygroscopic degradation .
  • Statistical rigor : Apply ANOVA to compare IC50_{50} values across studies (p < 0.05) .

Example : Re-test disputed samples under standardized protocols (e.g., 37°C, pH 7.4) and share raw data via open-access platforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.